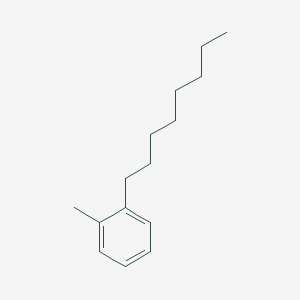

Benzene, 1-methyl-2-octyl

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

79835-99-7 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

1-methyl-2-octylbenzene |

InChI |

InChI=1S/C15H24/c1-3-4-5-6-7-8-12-15-13-10-9-11-14(15)2/h9-11,13H,3-8,12H2,1-2H3 |

InChI Key |

RJAGGBZNYDYEPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=CC=C1C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Benzene, 1 Methyl 2 Octyl

Historical Development of Alkylbenzene Synthesis

The industrial and laboratory-scale production of alkylbenzenes has been a cornerstone of chemical manufacturing for over a century. These compounds serve as crucial intermediates for a vast array of products, most notably detergents and surfactants. The journey to produce specific isomers like Benzene (B151609), 1-methyl-2-octyl is rooted in the broader history of alkylation chemistry.

Friedel-Crafts Alkylation for Long-Chain Alkylbenzene Production

First discovered in 1877 by Charles Friedel and James Crafts, the Friedel-Crafts alkylation has been a principal method for attaching alkyl substituents to aromatic rings. libretexts.orgwikipedia.org This electrophilic aromatic substitution reaction traditionally involves reacting an alkyl halide or an alkene with an aromatic compound in the presence of a Lewis acid catalyst. mt.com For the production of long-chain alkylbenzenes (LABs), which are precursors to biodegradable surfactants, this reaction has been of immense industrial importance. etsu.eduresearchgate.net

The classic Friedel-Crafts reaction, however, is not without its limitations. A significant challenge is the propensity for carbocation rearrangements, where the initial carbocation formed from the alkylating agent rearranges to a more stable form before attacking the benzene ring. libretexts.orglibretexts.org This can lead to a mixture of isomers rather than a single desired product. etsu.edu For instance, when attempting to add a straight-chain alkyl group longer than two carbons, hydride and methyl shifts can result in branched products. libretexts.org Furthermore, the alkylated products are often more reactive than the starting material, leading to polyalkylation, where multiple alkyl groups are added to the aromatic ring. libretexts.orglumenlearning.com

Evolution of Catalytic Systems in Alkylbenzene Synthesis

The choice of catalyst is paramount in directing the outcome of alkylbenzene synthesis. Historically, liquid acid catalysts such as hydrofluoric acid (HF) and aluminum chloride (AlCl₃) have been widely used in industrial processes. researchgate.netresearchgate.netacs.org These catalysts are effective in promoting the alkylation reaction but come with significant drawbacks, including their corrosive nature, difficulties in separation from the product mixture, and environmental concerns. researchgate.netresearchgate.net

In response to these challenges, the focus of research has shifted towards solid acid catalysts, which are generally more environmentally benign, non-corrosive, and easily separable from the reaction products. etsu.eduresearchgate.net Among the most promising solid acid catalysts are zeolites. etsu.edumdpi.com Zeolites are microporous aluminosilicate (B74896) minerals with a well-defined pore structure, which can impart shape selectivity to the catalytic process. researchgate.netlidsen.com

Different types of zeolites, such as FAU (faujasite), BEA (beta), and MFI (ZSM-5), have been extensively studied for the alkylation of aromatics like benzene and toluene (B28343) with long-chain olefins. lidsen.comresearchgate.net The catalytic activity and selectivity of zeolites are influenced by factors such as their pore size, acid site strength, and the ratio of silicon to aluminum. mdpi.comresearchgate.net For example, large-pore zeolites like Y and mordenite (B1173385) have shown to be effective for the alkylation of benzene with long-chain alkenes. mdpi.com However, catalyst deactivation due to coke formation within the zeolite pores remains a significant challenge. mdpi.comresearchgate.net

The table below summarizes the evolution of key catalytic systems used in alkylbenzene synthesis.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Liquid Acids | HF, AlCl₃ | High activity | Corrosive, difficult to separate, environmental concerns researchgate.netresearchgate.net |

| Solid Acids | Zeolites (Y, Beta, Mordenite), Clays (B1170129), Sulfated Zirconia | Reusable, non-corrosive, environmentally friendly, potential for shape selectivity etsu.eduresearchgate.netmdpi.com | Prone to deactivation by coking, may require higher temperatures/pressures etsu.edumdpi.com |

Targeted Synthesis Approaches for Benzene, 1-methyl-2-octyl

The synthesis of a specific isomer like this compound, where an octyl group is attached to the second position of a toluene molecule, requires precise control over the reaction conditions and catalyst selection to achieve high regioselectivity.

Regioselective Alkylation Strategies

Achieving regioselectivity in the alkylation of toluene with an octyl group is a significant synthetic challenge. The methyl group on the toluene ring is an ortho-, para-directing group, meaning that electrophilic attack is favored at the positions ortho (adjacent) and para (opposite) to the methyl group. To synthesize this compound, the reaction must be directed to favor alkylation at the ortho position.

Studies on the alkylation of toluene with long-chain alkenes like 1-octene (B94956) have shown that the product distribution is highly dependent on the catalyst used. mdpi.com For instance, the use of certain zeolite catalysts can influence the isomeric distribution of the resulting octyltoluenes. mdpi.com The pore structure of the zeolite can play a crucial role in determining which isomer is preferentially formed. researchgate.netcapes.gov.br Research has also explored the use of manganese-based catalysts, where a solvent switch between toluene and a polar protic solvent like 2,2,2-trifluoroethanol (B45653) can control whether C-alkylation or N-alkylation occurs in indoles, suggesting that solvent choice could be a tool for directing regioselectivity in other systems as well. organic-chemistry.org

Metal-Catalyzed Cross-Coupling Reactions for Substituted Benzene Derivatives

An alternative to Friedel-Crafts alkylation for the synthesis of substituted benzenes is the use of metal-catalyzed cross-coupling reactions. eie.grwiley.comwiley-vch.de These reactions, often catalyzed by palladium, nickel, or copper, involve the coupling of an organometallic reagent with an organic halide. eie.grwiley-vch.de While extensively used for forming C-C bonds, their application to the direct synthesis of long-chain alkylbenzenes like 1-methyl-2-octyl from simple precursors is less common.

However, these methods offer high selectivity and functional group tolerance. A plausible, though not widely documented, approach for synthesizing this compound could involve a cross-coupling reaction between an organometallic derivative of octane (B31449) (e.g., an octyl Grignard or organozinc reagent) and 2-halotoluene (e.g., 2-chlorotoluene (B165313) or 2-bromotoluene). The development of efficient catalysts for such transformations is an active area of research. eie.grsioc-journal.cn

Mechanistic Studies of Alkylation Reactions Involving Aromatic Substrates and Long-Chain Alkenes

Understanding the mechanism of alkylation is crucial for optimizing reaction conditions and catalyst design. The alkylation of an aromatic substrate like toluene with a long-chain alkene such as 1-octene over an acid catalyst proceeds through a series of steps.

The generally accepted mechanism for the acid-catalyzed alkylation of an aromatic ring with an alkene involves the following key stages: mt.com

Formation of a Carbocation: The reaction is initiated by the protonation of the alkene by the acid catalyst, forming a carbocation. In the case of 1-octene, this would initially form a secondary carbocation at the second carbon position.

Electrophilic Attack: The carbocation then acts as an electrophile and attacks the electron-rich aromatic ring of toluene. This attack breaks one of the double bonds in the benzene ring and forms a new carbon-carbon bond, resulting in a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A base (which can be the conjugate base of the acid catalyst or another molecule in the reaction mixture) removes a proton from the carbon atom of the ring that bears the new alkyl group, restoring the aromaticity of the ring and yielding the final alkylated product. mt.com

A significant competing reaction is the isomerization of the long-chain alkene. mdpi.com For example, 1-octene can isomerize to other octene isomers (2-octene, 3-octene, etc.) on the acid catalyst. mdpi.com The alkylation can then proceed from these isomerized alkenes, leading to a mixture of phenyloctane isomers where the phenyl group is attached at different positions along the octyl chain. mdpi.com Studies have shown that the activation energy for alkene isomerization can be lower than that for the alkylation reaction itself, indicating that isomerization is often a faster process. mdpi.com

Influence of Catalyst Properties on Reaction Selectivity and Activity

Solid acid catalysts, particularly zeolites and supported heteropolyacids (HPAs), are extensively studied for this process to replace traditional hazardous liquid acids like HF and H2SO4. epa.govmdpi.com Zeolites are favored for their high activity and selectivity, which are attributed to the density of their acid sites and the shape-selective nature of their pore structures. mdpi.com For instance, Y-type zeolites are considered effective for toluene alkylation with long-chain olefins due to their large pore apertures and high acidity. mdpi.com The ratio of silicon to aluminum (Si/Al) in the zeolite framework is a key parameter; a higher Si/Al ratio has been shown to increase catalytic activity, with 1-octene conversions ranging from 10% to 99%. mdpi.com However, the selectivity for specific isomers is not always significantly affected by this ratio. mdpi.com

The type of acidity, whether Brønsted or Lewis acid sites, also plays a crucial role. Zeolites with a high concentration of Brønsted acid sites generally exhibit the highest conversion rates in alkylation reactions. mdpi.com Modification of zeolites, for example with metals like ytterbium and nickel, can alter the acidic properties, decreasing the concentration of strong Brønsted sites and forming new, stronger Lewis acid sites. akj.azresearchgate.net This modification can enhance selectivity towards specific isomers and improve catalyst stability. akj.azresearchgate.net

Mesoporous materials, such as silica-supported HPAs, offer advantages like large pore sizes and high surface areas. researchgate.net Catalysts like phosphotungstic acid (PTA) supported on silica (B1680970) (SiO2) have demonstrated high activity and selectivity under mild reaction conditions. researchgate.net Studies with PTA/SiO2 catalysts have shown that a 50 wt% PTA loading provides a highly active, selective, and stable catalyst for the alkylation of toluene with 1-octene. researchgate.net In such reactions, a mixture of isomeric alkylbenzenes is typically obtained, with the 2-substituted isomer being the primary product. researchgate.netresearchgate.net

Cation-exchange resins, such as Amberlyst-15, also serve as effective catalysts in the liquid phase. mdpi.comepa.gov These resins can achieve high conversions (>90%) and excellent selectivity for monoalkylation products (>90%) under moderate conditions. mdpi.com The structure of the resin significantly impacts its activity. mdpi.com

The reaction conditions, including temperature and the molar ratio of reactants, are also influential. For example, in the alkylation of toluene with 1-heptene (B165124) over Y-type zeolite, increasing the temperature from 80°C to 90°C boosted the 1-heptene conversion from approximately 51% to nearly 87%. mdpi.com Similarly, increasing the toluene to 1-heptene molar ratio from 3 to 8 resulted in an increase in 1-heptene conversion to around 96%. mdpi.com

Table 1: Influence of Catalyst Type on Toluene Alkylation with 1-Octene

| Catalyst Type | Key Properties | Typical Conversion | Selectivity | Reference |

|---|---|---|---|---|

| Y-Type Zeolite | High acidity, large pores | High (up to 96% for 1-heptene) | Dependent on pore size and shape | mdpi.com |

| ZSM-5 Zeolite | Shape-selective pores, modifiable acidity | Variable | High para-selectivity with modification | bohrium.com, akj.az |

| PTA/SiO2 | Mesoporous, strong acid sites | High | 2-substituted isomer is major product | researchgate.net, researchgate.net |

| Amberlyst-15 Resin | Macroreticular, cation-exchange | >90% | >90% for monoalkylation | epa.gov, mdpi.com |

Deactivation Mechanisms in Heterogeneously Catalyzed Alkylation Processes

A significant challenge in the industrial application of solid acid catalysts for alkylation is their progressive loss of activity and/or selectivity over time, a phenomenon known as catalyst deactivation. bohrium.com This deactivation is a primary reason why many heterogeneous processes struggle to replace traditional liquid acid catalysis. epa.gov The mechanisms of deactivation are varied and can be chemical, thermal, or mechanical in nature. researchgate.net

For the alkylation of toluene with octene, the primary deactivation mechanisms include:

Coking and Fouling: This is the most common cause of deactivation in hydrocarbon reactions. wikipedia.org Heavy, carbon-rich compounds, often referred to as coke, deposit on the catalyst surface. epa.govwikipedia.org This buildup can physically block the pores of the catalyst, particularly at the pore mouths, preventing reactant molecules from accessing the active sites within the catalyst structure. epa.govmdpi.comabb.com This blockage leads to a rapid decline in catalyst activity, often indicated by the breakthrough of the limiting reactant (olefin) in the reactor outlet. abb.com

Poisoning: This involves the strong chemisorption of impurities or reaction byproducts onto the catalyst's active sites, rendering them inactive. researchgate.netwikipedia.org Even small amounts of poisons can significantly reduce the catalyst's effectiveness. In alkylation processes, the formation of stable, non-reactive carbocations can act as a form of self-poisoning, consuming the reactive protons necessary for the desired reaction. acs.orgacs.org

Sintering (Thermal Degradation): At high temperatures, the fine particles of a catalyst can agglomerate or the support material can collapse, leading to a decrease in the active surface area. researchgate.netwikipedia.org This reduces the number of available active sites for the reaction.

The deactivation process is not only dependent on the catalyst chemistry but also on the reactor type. acs.org For instance, catalyst lifetime in a continuously stirred tank reactor (CSTR) can be one to two orders ofmagnitude longer than in a plug flow reactor (PFR). acs.org This difference is attributed to the varying reactant profiles and residence time distributions within the reactors. acs.orgresearchgate.net

The deactivation process often begins with the formation of deactivating hydrocarbons that can sometimes be removed. acs.org In some cases, catalyst deactivation is initiated not by pore blocking, but by a molecular mechanism where protons are consumed through the formation of stable carbenium ions. acs.org This leads to a change in product selectivity and an acceleration of the deactivation rate. acs.org For example, after an initial period of selective alkylate formation, an accelerated deactivation can be observed alongside the production of oligomerization byproducts. acs.org

Efforts to mitigate deactivation include developing catalysts with improved stability and optimizing regeneration processes. bohrium.com Regeneration aims to remove coke deposits and restore catalytic activity, often through processes like gasification or controlled oxidation. bohrium.comdoe.gov

Table 2: Common Catalyst Deactivation Mechanisms in Alkylation

| Deactivation Mechanism | Description | Primary Consequence | Reference |

|---|---|---|---|

| Coking/Fouling | Deposition of heavy hydrocarbons on the catalyst surface. | Blockage of active sites and pores. | wikipedia.org, epa.gov, abb.com |

| Poisoning | Strong chemisorption of impurities or byproducts on active sites. | Reduction in the number of available active sites. | acs.org, wikipedia.org, researchgate.net |

| Sintering | Agglomeration of catalyst particles at high temperatures. | Loss of active surface area. | wikipedia.org, researchgate.net |

Alternative Synthetic Routes to Substituted Alkylbenzenes

While Friedel-Crafts alkylation with an alkene is a direct method for producing compounds like this compound, several alternative synthetic strategies exist for creating substituted alkylbenzenes. These alternatives can sometimes overcome the limitations of direct alkylation, such as polyalkylation and carbocation rearrangements. lumenlearning.com

Friedel-Crafts Acylation followed by Reduction: A widely used alternative is the Friedel-Crafts acylation reaction. savemyexams.com In this two-step process, an aromatic ring is first reacted with an acyl chloride or acid anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). lumenlearning.comsavemyexams.com This introduces an acyl group onto the ring, forming an aryl ketone. The key advantage of acylation is that the acyl group is deactivating, which prevents further substitution (polyacylation) on the aromatic ring. lumenlearning.com

The resulting aryl ketone can then be reduced to the corresponding alkylbenzene. Common reduction methods include:

Clemmensen Reduction: Using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl).

Wolff-Kishner Reduction: Using hydrazine (B178648) (H₂NNH₂) and a strong base (like KOH) at high temperatures.

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst. lumenlearning.comphiladelphia.edu.jo

For example, to synthesize an octyltoluene derivative, toluene could be acylated with octanoyl chloride, followed by reduction of the resulting ketone.

Alkylation with Alkyl Halides: The classic Friedel-Crafts alkylation can also be performed using an alkyl halide (e.g., a chloroalkane or bromoalkane) instead of an alkene, with a Lewis acid catalyst like AlCl₃. lumenlearning.comsavemyexams.com However, this method is prone to carbocation rearrangements, where the initial carbocation formed from the alkyl halide rearranges to a more stable carbocation before attacking the aromatic ring. lumenlearning.com This can lead to a mixture of isomeric products.

Other Routes:

Benzylic Halogenation followed by Coupling: An existing alkylbenzene can be functionalized at the benzylic position (the carbon adjacent to the aromatic ring). For instance, treatment with N-bromosuccinimide (NBS) can introduce a bromine atom at the benzylic position. philadelphia.edu.jo This benzylic halide can then undergo various coupling reactions to introduce or extend an alkyl chain.

Activation of Benzylic Alcohols: Tertiary benzylic alcohols can be activated using reagents like thionyl chloride (SOCl₂) or concentrated HCl. Subsequent treatment with an organometallic reagent, such as trimethylaluminum, can lead to the formation of tert-alkylbenzenes. organic-chemistry.org

Suzuki and Sonogashira Coupling Reactions: These palladium-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon bonds. For instance, a borylated aromatic compound can be coupled with an alkyl halide (Suzuki coupling), or a halogenated arene can be coupled with a terminal alkyne (Sonogashira coupling) followed by reduction to create specific alkylbenzene structures. organic-chemistry.org

These alternative routes offer greater control over the final product structure, allowing for the synthesis of specific isomers that may be difficult to obtain through direct alkylation.

Environmental Occurrence and Distribution of Long Chain Alkylbenzenes, Including Benzene, 1 Methyl 2 Octyl

Anthropogenic Sources and Pathways of Entry into Environmental Compartments

The most significant source of long-chain alkylbenzenes in the modern environment is industrial manufacturing. These synthetic compounds are not intended as final products for public use but as chemical intermediates, primarily for the production of surfactants used in cleaning products.

Since approximately 1950, long-chain alkylbenzenes have been industrially produced as precursors for the synthesis of alkylbenzenesulfonates, which are the most common anionic surfactants in commercial detergents. nih.govtandfonline.com The primary modern products are linear alkylbenzenes (LABs), which consist of a benzene (B151609) ring attached to a linear alkyl chain, typically containing 10 to 14 carbon atoms. nih.govtandfonline.comwikipedia.org The production process involves the Friedel-Crafts alkylation of benzene with linear mono-olefins, which are derived from the dehydrogenation of high-purity linear paraffins extracted from kerosene. wikipedia.orgnih.govresearchgate.net

Historically, from the 1950s until the mid-1960s, the precursors were tetrapropylene-based alkylbenzenes (TABs). nih.govnih.gov These compounds featured highly branched alkyl chains. nih.gov However, due to the poor biodegradability of their sulfonated counterparts (branched alkylbenzene sulfonates or BAS), they were largely replaced by the more environmentally friendly LABs, which yield biodegradable linear alkylbenzene sulfonate (LAS) detergents. nih.govresearchgate.net

Release into the environment occurs because the sulfonation of LABs to produce LAS is often incomplete, leaving residual, unsulfonated LABs in the final detergent products. researchgate.net These hydrophobic compounds, along with LAS, are then introduced into wastewater streams through domestic and industrial use. nih.govscholarsresearchlibrary.com

Table 1: Comparison of Industrial Alkylbenzene Classes

| Feature | Tetrapropylene-based Alkylbenzenes (TABs) | Linear Alkylbenzenes (LABs) |

| Production Period | c. 1950 - mid-1960s nih.govnih.gov | Mid-1960s - Present nih.govresearchgate.net |

| Alkyl Chain Structure | Highly branched nih.gov | Linear (unbranched) wikipedia.org |

| Precursor for | Branched Alkylbenzene Sulfonates (BAS) researchgate.net | Linear Alkylbenzene Sulfonates (LAS) nih.gov |

| Environmental Fate | Environmentally persistent, low biodegradability nih.gov | Readily biodegradable oup.com |

| Primary Use | Historical precursor for detergents nih.gov | Current precursor for biodegradable detergents wikipedia.orgscholarsresearchlibrary.com |

The synthetic origin and specific chemical signature of LABs make them powerful molecular tracers of human activity. nih.govtandfonline.com Following their use in households and industries, they enter municipal wastewater systems. tandfonline.com Due to their hydrophobic nature, LABs tend to adsorb onto particulate matter in sewage and water bodies, eventually settling and accumulating in bottom sediments. tshe.org

Their presence in municipal wastewaters, riverine systems, and coastal sediments is a direct indicator of contamination from domestic and industrial effluents. nih.govacs.orgsccwrp.org Researchers analyze sediment samples to quantify the concentration of LABs, thereby mapping the extent and intensity of sewage pollution. tshe.orgmdpi.com For instance, studies have documented LAB concentrations ranging from a few hundred to several thousand nanograms per gram (ng/g) in sediments near urban and industrial outfalls. ifremer.fr The specific mixture of LAB isomers can also provide information on the level of wastewater treatment the effluent has undergone before discharge. mdpi.comresearchgate.net

Table 2: Reported Concentrations of Linear Alkylbenzenes (LABs) in Environmental Samples

| Location | Sample Type | Concentration Range (ng/g dry weight) | Reference |

| Kim Kim River, Malaysia | Sediment | 88.3 - 112 | mdpi.com |

| Port Dickson Coast, Malaysia | Sediment | 119 - 256 | mdpi.com |

| Rhone Delta, NW Mediterranean | Sediment | 342.5 - 2713.0 | ifremer.fr |

Natural Occurrence and Geochemical Significance of Long-Chain Alkylbenzenes

While anthropogenic sources dominate the environmental load of certain LABs, long-chain alkylbenzenes can also be formed through natural processes in geological settings. These natural compounds often have a different range and structure compared to their synthetic counterparts. researchgate.net

Long-chain alkylbenzenes have been identified in geological samples such as crude oil and coals. nih.govsemanticscholar.org Their formation is believed to occur through biochemical and thermochemical reactions involving natural organic matter over geological timescales. researchgate.net

Potential precursors for natural alkylbenzenes include long-chain fatty acids and alcohols derived from organisms like bacteria and algae. researchgate.net Processes such as dehydration, cyclization, and aromatization can convert these biological molecules into alkylbenzenes. researchgate.net Another proposed pathway involves the degradation of carotenoids, which are pigments produced by various organisms. researchgate.net The presence of certain alkylbenzene structures in crude oils and sediments can, therefore, provide clues about the original organic matter source and the thermal history of the geological formation. cup.edu.cn

The historical shift in industrial production from the persistent TABs to the more biodegradable LABs provides a distinct chemical timeline in sediment layers. nih.govtandfonline.com Before the mid-1960s, environmental inputs were dominated by TABs. After this period, LABs became the primary alkylbenzene pollutants. nih.gov

By analyzing the vertical distribution of TABs and LABs in sediment cores, scientists can reconstruct the depositional history of anthropogenic waste. nih.govtandfonline.com The deepest sediment layers corresponding to the pre-1960s era contain TABs, while the overlying, more recent layers show a decline in TABs and a marked increase in LABs. nih.gov This distinct transition serves as a geochronological marker, allowing for the dating of sediment layers and providing a historical record of pollution from domestic waste. nih.govtandfonline.com However, studies have shown that even LABs can degrade under certain reducing conditions in sediments, which must be considered when using them for precise dating. nih.gov

Environmental Fate and Biogeochemical Transformation of Alkylbenzenes

Biodegradation Mechanisms of Long-Chain Alkylbenzenes

Microorganisms have evolved sophisticated enzymatic systems to utilize long-chain alkylbenzenes as sources of carbon and energy. The degradation process involves distinct pathways under aerobic and anaerobic conditions, leading to the progressive breakdown of the alkyl side chain and the eventual cleavage of the aromatic ring.

Under aerobic conditions, the initial attack on long-chain alkylbenzenes is catalyzed by oxygenase enzymes. unesp.brnih.gov Bacteria employ several strategies to initiate the degradation of the alkyl side chain. researchgate.netnih.gov The most common pathway begins with terminal oxidation, where a monooxygenase enzyme hydroxylates the terminal methyl group of the alkyl chain. nih.govnih.gov This is followed by oxidation to an aldehyde and then a carboxylic acid. The resulting phenylalkanoic acid then enters the β-oxidation pathway, where the alkyl chain is sequentially shortened by two carbon units at a time. nih.gov

Alternatively, subterminal oxidation can occur, leading to the formation of a secondary alcohol. researchgate.net This can be further oxidized by a Baeyer–Villiger monooxygenase and an esterase, ultimately generating an alcohol and a fatty acid. researchgate.net A third pathway, known as the Finnerty pathway, is initiated by dioxygenases to form n-alkyl hydroperoxides, which are subsequently converted to fatty acids. researchgate.net Once the side chain is sufficiently degraded, the aromatic ring is typically hydroxylated by dioxygenases to form catechol or a similar central intermediate, which then undergoes ring cleavage. nih.gov

The complete aerobic biodegradation of linear alkylbenzene sulfonates (LAS), a related group of compounds, follows a similar pattern involving initial oxidation of the alkyl chain, followed by desulfonation and aromatic ring cleavage. nih.gov

In the absence of oxygen, the biodegradation of alkylbenzenes is significantly slower and involves different biochemical strategies. nih.gov Anaerobic degradation requires the presence of alternative electron acceptors such as nitrate, sulfate, ferric iron (Fe(III)), or carbon dioxide. nih.govresearchgate.net A key challenge in anaerobic degradation is the initial activation of the stable benzene (B151609) ring without molecular oxygen.

One proposed pathway for anaerobic alkylbenzene degradation involves the addition of fumarate to the alkyl chain, catalyzed by a glycyl radical enzyme. researchgate.net This is followed by a process analogous to β-oxidation to shorten the side chain. For the benzene ring itself, degradation under anaerobic conditions is challenging. nih.gov It is often initiated by carboxylation or hydroxylation reactions to destabilize the aromatic system before ring cleavage can occur. unesp.br In some cases, syntrophic relationships between different microbial species are necessary, where fermenting bacteria break down the alkylbenzene into smaller molecules like hydrogen and acetate, which are then consumed by methanogens. nih.gov While benzene itself is more persistent under anoxic conditions than its alkylated derivatives, its degradation has been observed under nitrate-reducing, iron-reducing, sulfate-reducing, and methanogenic conditions. nih.govbiorxiv.org

A diverse range of microorganisms is capable of degrading alkylbenzenes. Under aerobic conditions, genera such as Pseudomonas, Alcaligenes, Comamonas, Acinetobacter, Pantoea, and Serratia have been identified as key players. researchgate.netnih.govscirp.orgresearchgate.net For example, Alcanivorax sp. has been shown to degrade long-chain n-alkylbenzenes primarily through β-oxidation of the alkyl side chain. nih.gov In the degradation of LAS, bacterial communities often work in concert, with some strains performing the initial oxidation and desulfonation, while others cleave the aromatic ring and metabolize the resulting short-chain acids. nih.gov

The enzymatic machinery involved is complex. Key enzymes in aerobic pathways include alkane monooxygenases (like AlkB and cytochrome P450s), Baeyer-Villiger monooxygenases, and esterases. researchgate.netnih.govnih.gov For instance, in Comamonas testosteroni KF-1, a Baeyer-Villiger monooxygenase and a carboxylesterase are involved in the degradation of sulfophenylcarboxylates, which are intermediates of LAS breakdown. nih.gov

Anaerobic degradation is carried out by specialized groups of bacteria, often in consortia. researchgate.net To date, the microbes identified in anaerobic benzene degradation are mostly uncultured strains belonging to the Deltaproteobacteria (such as the Sva0485 clade) and Firmicutes (specifically the genus Thermincola). biorxiv.orgbiorxiv.org

Factors Influencing Alkylbenzene Biodegradability in Environmental Matrices

The rate and extent of alkylbenzene biodegradation in the environment are not intrinsic properties of the compound alone but are influenced by a variety of biotic and abiotic factors. These include the molecular structure of the alkylbenzene and the presence of other chemical compounds.

The structure of the alkyl side chain significantly affects the biodegradability of alkylbenzenes.

Alkyl Chain Length: Generally, there is an inverse relationship between the length of the alkyl chain and the rate of biodegradation. Shorter alkyl chains tend to be degraded more rapidly. njit.edursc.org However, for LAS, degradation is rapid for homologs with alkyl chains containing 10 to 14 carbons, with half-lives for the mineralization of the benzene ring ranging from 18 to 26 days in soil. nih.gov

Branching: The degree of branching on the alkyl chain is a critical factor. Linear alkylbenzenes (LABs) are readily biodegradable. In contrast, highly branched alkylbenzenes, such as the tetrapropylene-based alkylbenzenes (TABs) used before the mid-1960s, are resistant to microbial attack and persist in the environment. mpob.gov.mynih.gov Microorganisms often lack the enzymatic systems required to degrade these highly branched structures. mpob.gov.my Even minor branching can impact degradation rates; for example, single methyl-branched isomers of LAS show varied biodegradability, with some being mineralized extensively while others form persistent carboxylated intermediates. cler.com

Table 1: Effect of Alkylbenzene Structure on Biodegradation

| Feature | Impact on Biodegradation Rate | Explanation |

|---|---|---|

| Alkyl Chain | Shorter chains generally degrade faster. njit.edu | Increased bioavailability and easier enzymatic attack. |

| Linear vs. Branched | Linear chains are significantly more biodegradable. mpob.gov.mynih.gov | Branching hinders enzymatic processes like β-oxidation. mpob.gov.my |

| Phenyl Position | No direct, consistent relationship has been established. njit.edu | The position of the benzene ring on the linear alkyl chain does not appear to be a primary determinant of the overall degradation rate. njit.edu |

The presence of other organic and inorganic compounds in the environment can either inhibit or enhance the biodegradation of alkylbenzenes.

Inhibition: High concentrations of alkylbenzenes themselves can be toxic to microorganisms, leading to substrate inhibition. oup.comnih.gov Co-contaminants can also be toxic; for example, the presence of chlorinated methanes can inhibit the anaerobic degradation of other chlorinated compounds. jst.go.jp Competition for enzymes can also occur when multiple similar substrates are present, slowing the degradation of a target compound. jst.go.jp At high concentrations (e.g., 20 mg/l), a mixture of LAS and anthracene showed marked inhibition of biodegradation. researchgate.net

Enhancement: Some co-existing compounds can serve as co-substrates, enhancing degradation. The presence of easily metabolizable carbon sources, such as yeast extract or glucose, can promote the growth of diverse microbial consortia, which in turn improves the degradation of more complex molecules like LAS. researchgate.netresearchgate.net In one study, the addition of ethanol lowered the inhibitory effect of high LAS concentrations and improved the specific substrate utilization rate for both LAS and general organic matter. nih.gov This phenomenon, known as co-metabolism, is a key factor in the bioremediation of sites contaminated with multiple pollutants. jst.go.jp

Table 2: Influence of Co-existing Compounds on Alkylbenzene Biodegradation

| Co-existing Compound(s) | Observed Effect | Potential Mechanism |

|---|---|---|

| High concentrations of LAS | Inhibition | Toxicity to microbial communities. oup.comnih.gov |

| Anthracene | Inhibition at high concentrations (20 mg/l). researchgate.net | Potential toxicity or enzymatic competition. researchgate.net |

| Ethanol | Enhancement | Acts as a co-substrate, reducing the inhibitory effect of high LAS concentrations. nih.gov |

| Glucose / Yeast Extract | Enhancement | Serve as readily available carbon sources, promoting robust microbial growth and co-metabolism. researchgate.netresearchgate.net |

| Other hydrocarbons (e.g., in petroleum spills) | Potential Inhibition | May inhibit the growth of specific anaerobic benzene-degrading organisms. biorxiv.org |

Transport and Sequestration Processes in Aquatic and Terrestrial Environments

The environmental transport and sequestration of "Benzene, 1-methyl-2-octyl," a member of the long-chain alkylbenzene (LCAB) family, are governed by its physicochemical properties and the characteristics of the surrounding aquatic and terrestrial environments. While specific experimental data for this compound are limited, its behavior can be inferred from the well-documented fate of other LCABs, particularly those with branched alkyl chains.

In aquatic systems, the transport of "this compound" is largely dictated by its low water solubility and high hydrophobicity. These properties suggest a strong tendency to partition from the water column to suspended particulate matter and sediments. Key transport mechanisms in aquatic environments include:

Advection and Dispersion: Dissolved and particle-associated "this compound" will be transported by water currents. In riverine systems, this can lead to downstream distribution from a source, while in lacustrine and marine environments, currents and stratification will influence its dispersal.

Volatilization: While generally low for long-chain alkylbenzenes, some degree of volatilization from the water surface to the atmosphere can occur, influenced by factors such as temperature, water turbulence, and air-water exchange coefficients.

Sedimentation: Due to its high affinity for organic carbon, "this compound" is expected to adsorb strongly to suspended organic-rich particles. These particles will eventually settle, leading to the sequestration of the compound in bottom sediments. This process, known as vertical scavenging, is a primary removal mechanism for hydrophobic organic compounds from the water column. nih.govmit.edu

In terrestrial environments, the mobility and sequestration of "this compound" are primarily controlled by soil properties:

Sorption to Soil Organic Matter: The dominant sequestration process in soil is sorption to soil organic matter (SOM). The high octanol-water partition coefficient (Kow) of long-chain alkylbenzenes indicates a strong tendency for this interaction. The organic carbon content of the soil is a key factor, with higher organic content leading to greater sorption and reduced mobility. acs.org

Leaching: The potential for "this compound" to leach into groundwater is expected to be low due to its strong sorption to soil particles. However, in soils with low organic matter content and high hydraulic conductivity, some downward movement may occur.

Runoff: In the event of surface contamination, "this compound" can be transported to aquatic systems via runoff. The compound would likely be associated with eroded soil particles rather than in a dissolved phase.

The branched structure of the octyl group in "this compound" is expected to influence its environmental fate. Studies on branched alkylbenzenes (BABs) have shown that they are more resistant to biodegradation compared to their linear counterparts (linear alkylbenzenes or LABs). nih.gov This increased persistence can lead to longer residence times in both aquatic and terrestrial environments.

Detailed Research Findings

Research on long-chain alkylbenzenes, which serves as a proxy for understanding the behavior of "this compound," has provided valuable insights into their environmental distribution. LABs, which are residues from the production of linear alkylbenzene sulfonate (LAS) surfactants, are widely used as molecular tracers for domestic and industrial wastewater in environmental studies. nih.govnih.gov

Studies in coastal marine environments have demonstrated that the primary fate processes for LABs are vertical scavenging, biodegradation, and flushing with water currents. mit.edu The distribution of LABs in sediments often correlates with the organic carbon content, reinforcing the importance of sorption as a sequestration mechanism. acs.org The enrichment of longer alkyl chain homologues is often observed in sludge solids and river sediments, suggesting that hydrophobicity plays a significant role in their partitioning behavior. researchgate.net

The influence of alkyl chain branching on biotransformation has been demonstrated in studies of other compounds, such as naphthenic acids. Research has shown that biotransformation rates decrease as the degree of alkyl side chain branching increases. nih.gov This finding supports the inference that "this compound," with its branched octyl group, would be more persistent in the environment than a linear C15 alkylbenzene.

Data Tables

Table 1: Estimated Physicochemical Properties of this compound

| Property | Value | Unit |

| Molecular Formula | C15H24 | - |

| Molecular Weight | 204.35 | g/mol |

| Normal Boiling Point | 574.26 | K |

| Melting Point | 297.75 | K |

| Critical Temperature | 766.81 | K |

| Critical Pressure | 1823.17 | kPa |

| LogP (Octanol-Water Partition Coefficient) | 4.898 | - |

| Water Solubility (log10WS) | -5.26 | mol/L |

Data sourced from chemical property estimation databases. These are predicted values and have not been experimentally verified.

Table 2: Factors Influencing the Transport and Sequestration of "this compound"

| Environmental Compartment | Key Process | Influencing Factors | Expected Outcome for "this compound" |

| Aquatic | Sorption to Sediments | Organic carbon content of sediment, particle size, water turbulence | High degree of sequestration in organic-rich sediments. |

| Volatilization | Temperature, Henry's Law constant, air-water interface dynamics | Minor transport pathway compared to sorption. | |

| Flushing/Advection | Water flow rate, currents | Distribution downstream from source; dispersal in large water bodies. | |

| Terrestrial | Sorption to Soil | Soil organic matter content, clay content, soil structure | Strong retention in soils, particularly those with high organic matter. |

| Leaching | Soil type, rainfall, groundwater flow | Low potential for groundwater contamination due to high sorption. | |

| Runoff | Land use, slope, rainfall intensity | Transport to aquatic systems primarily in particle-bound form. |

Advanced Analytical Chemistry and Methodologies for Alkylbenzene Detection

Extraction and Sample Preparation Techniques for Complex Environmental Matrices

The initial and one of the most critical steps in the analysis of alkylbenzenes from environmental samples is the efficient extraction of the target analytes from the matrix and their subsequent clean-up to remove interfering substances. The choice of extraction technique is highly dependent on the sample matrix (e.g., water, soil, sediment) and the physicochemical properties of the target alkylbenzenes.

Commonly employed extraction techniques include Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), which utilizes elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption researchgate.netnih.govcsic.esnih.gov. For solid and semi-solid samples, PLE offers a rapid and automated alternative to traditional methods like Soxhlet extraction nih.gov. The selection of an appropriate solvent or solvent mixture is crucial for achieving high recovery rates.

Solid-Phase Extraction (SPE) is a versatile and widely used technique for both extraction and clean-up of liquid samples. It involves passing the sample through a solid sorbent that retains the analytes of interest, which are then eluted with a small volume of a suitable solvent. For non-polar compounds like Benzene (B151609), 1-methyl-2-octyl, reversed-phase sorbents such as C18 are commonly used nih.gov. The efficiency of SPE is influenced by factors such as the type of sorbent, sample pH, and the choice of elution solvent.

Liquid-Liquid Extraction (LLE) is a classical technique used for the separation of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent env.go.jpepa.gov. For extracting non-polar alkylbenzenes from aqueous samples, a non-polar organic solvent is used. The efficiency of LLE can be affected by the solvent-to-sample ratio, pH, and the ionic strength of the sample epa.gov.

For solid matrices like soil and sediment, Ultrasonic-Assisted Extraction (UAE) can be employed. This technique uses ultrasonic waves to create cavitation bubbles in the solvent, which enhances the disruption of the sample matrix and the desorption of analytes into the solvent.

Below is a table summarizing key parameters for these extraction techniques:

| Extraction Technique | Target Matrix | Key Parameters | Advantages |

| Pressurized Liquid Extraction (PLE) | Solid, Semi-solid | Temperature, Pressure, Solvent, Static/Dynamic Cycles | Fast, Automated, Reduced Solvent Consumption researchgate.netnih.govcsic.esnih.gov |

| Solid-Phase Extraction (SPE) | Liquid | Sorbent Type, pH, Elution Solvent, Sample Flow Rate | High Enrichment Factor, Clean Extracts, Versatile nih.gov |

| Liquid-Liquid Extraction (LLE) | Liquid | Solvent Type, Solvent-to-Sample Ratio, pH, Ionic Strength | Simple, Inexpensive env.go.jpepa.gov |

| Ultrasonic-Assisted Extraction (UAE) | Solid | Solvent Type, Temperature, Sonication Time and Power | Enhanced Extraction Efficiency, Faster than Traditional Methods |

Chromatographic Separation Techniques

Chromatography is the cornerstone of alkylbenzene analysis, providing the necessary separation of complex mixtures into individual components for subsequent identification and quantification.

Gas Chromatography (GC) is the most widely used technique for the analysis of volatile and semi-volatile compounds like long-chain alkylbenzenes nih.govresearchgate.net. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For the analysis of alkylbenzenes, non-polar or mid-polar capillary columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5), are commonly employed usgs.gov. The selection of the column, temperature program, and carrier gas flow rate are critical for achieving optimal separation of the various isomers present in commercial alkylbenzene mixtures. The elution order of alkylbenzene isomers is typically related to their boiling points and the degree of branching in the alkyl chain scholaris.ca. Isomers with the phenyl group closer to the end of the alkyl chain tend to have longer retention times scholaris.ca.

The following table provides typical GC conditions for the analysis of long-chain alkylbenzenes:

| GC Parameter | Typical Setting |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) usgs.gov |

| Injector Temperature | 250-300 °C researchgate.net |

| Oven Temperature Program | Initial temperature of 60-80°C, ramped to 300-320°C |

| Carrier Gas | Helium or Hydrogen at a constant flow rate |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

The separation of structural isomers of disubstituted benzenes, which is relevant to compounds like Benzene, 1-methyl-2-octyl, can be challenging and often requires optimized chromatographic conditions researchgate.net.

While GC is the preferred method for many alkylbenzenes, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for less volatile or thermally labile compounds. For non-polar compounds like this compound, reversed-phase HPLC is the most suitable mode libretexts.org.

In reversed-phase LC, a non-polar stationary phase (e.g., C8 or C18) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol libretexts.orgnih.gov. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. The retention of non-polar compounds increases with decreasing polarity of the mobile phase.

The separation of aromatic hydrocarbon types in fuels and distillates is a common application of normal-phase HPLC, where a polar stationary phase is used with a non-polar mobile phase waters.com. However, for the analysis of specific alkylbenzene isomers in environmental samples, reversed-phase LC is more common.

Mass Spectrometric Identification and Quantification

Mass Spectrometry (MS) is a powerful detection technique that, when coupled with a chromatographic system, provides both qualitative and quantitative information about the analytes.

The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of long-chain alkylbenzenes in complex environmental samples nih.govusgs.gov. In GC-MS, the separated compounds eluting from the GC column are introduced into the ion source of the mass spectrometer, where they are ionized.

Electron Impact (EI) is the most common ionization technique used for alkylbenzene analysis. EI at 70 eV produces characteristic fragmentation patterns that can be used for structural elucidation and compound identification by comparing the obtained mass spectra with spectral libraries usgs.govscholaris.ca. For alkylbenzenes, characteristic fragment ions include those corresponding to the tropylium ion (m/z 91) and other alkyl-substituted fragments usgs.gov.

For quantitative analysis, GC-MS is often operated in the Selected Ion Monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analytes. This significantly increases the sensitivity and selectivity of the analysis by reducing background noise. For linear alkylbenzenes (LABs), characteristic ions such as m/z 91, 92, and 105 are often monitored usgs.gov. Branched alkylbenzenes, such as tetrapropylene-based alkylbenzenes (TABs), can be differentiated from LABs by the presence of diagnostic ions like m/z 119 usgs.gov.

The table below summarizes typical GC-MS parameters for long-chain alkylbenzene analysis:

| GC-MS Parameter | Typical Setting |

| Ionization Mode | Electron Impact (EI) at 70 eV usgs.gov |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) usgs.gov |

| Monitored Ions (SIM) | m/z 91, 92, 105 (for LABs); m/z 119 (for TABs) usgs.gov |

| Mass Range (Full Scan) | 50-500 amu usgs.gov |

For the analysis of non-polar compounds like this compound by LC-MS, conventional ionization techniques like Electrospray Ionization (ESI) are not very effective due to the lack of easily ionizable functional groups. Atmospheric Pressure Chemical Ionization (APCI) is a more suitable ionization technique for such compounds youtube.comwikipedia.org. APCI involves the ionization of the analyte in the gas phase at atmospheric pressure, typically through proton transfer or charge exchange reactions with reagent ions generated from the mobile phase wikipedia.org.

The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity. In LC-MS/MS, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This technique, known as Selected Reaction Monitoring (SRM), significantly reduces chemical noise and allows for the detection of trace levels of analytes in complex matrices.

Dopant-assisted APCI has been shown to enhance the ionization efficiency and sensitivity for non-polar compounds like polycyclic aromatic hydrocarbons (PAHs), a technique that could be applicable to long-chain alkylbenzenes researchgate.net. The use of a dopant, a volatile organic compound added to the mobile phase or nebulizing gas, can facilitate charge exchange reactions and improve the ionization of non-polar analytes nih.gov.

Chemometric Approaches for Analysis in Complex Mixtures

The detection and quantification of specific alkylbenzene isomers, such as this compound, within intricate environmental or industrial matrices present a significant analytical challenge. These complex mixtures, often derived from petroleum products or contaminated environmental samples, can contain thousands of structurally similar hydrocarbons. nih.gov This complexity often results in an "unresolved complex mixture" (UCM) in traditional chromatographic analyses, where individual compounds are not fully separated and appear as a broad hump in the chromatogram. core.ac.uk To deconstruct these complex datasets and isolate the signals of target analytes, powerful chemometric approaches are increasingly employed in conjunction with advanced analytical instrumentation.

Chemometrics utilizes multivariate statistics to extract meaningful information from complex chemical data. One of the most powerful techniques for separating the components of complex hydrocarbon mixtures is comprehensive two-dimensional gas chromatography (GC×GC). acs.org This method uses two different capillary columns with distinct stationary phases, providing a much higher degree of separation than single-column GC. core.ac.ukacs.org When coupled with a detector like a time-of-flight mass spectrometer (TOF-MS), GC×GC generates vast and complex three-dimensional datasets (retention time 1 vs. retention time 2 vs. mass-to-charge ratio). researchgate.net

Analyzing these large datasets necessitates chemometric methods. Principal Component Analysis (PCA) is a fundamental tool used to reduce the dimensionality of the data, identifying patterns and correlations that can help differentiate between samples or identify sources of contamination. rsc.org For quantitative analysis and identification of individual components within co-eluting peaks, Multivariate Curve Resolution (MCR) is particularly valuable. rsc.org MCR aims to mathematically resolve the dataset into the pure contributions of each chemical component, even when they are not chromatographically separated. This allows for the extraction of the pure mass spectrum and concentration profile for an analyte like this compound from the convoluted mixture signal.

Recent approaches have focused on developing methods to characterize hydrocarbon groups (defined by carbon number, degree of unsaturation, etc.) using standard and widely available instruments like gas chromatography with unit-mass-resolution electron ionization mass spectrometry (GC/EI-MS). nih.gov By combining average mass spectra from spectral libraries with the chromatographic signal of the molecular ion for each hydrocarbon group, it is possible to reconstruct the chromatogram and quantify different classes of compounds, which is a crucial step before targeting specific isomers. nih.gov

| Technique | Instrumentation | Application in Alkylbenzene Analysis | Key Benefit |

| Principal Component Analysis (PCA) | GC-MS, GC×GC-MS | Pattern recognition, sample classification, source apportionment of hydrocarbon mixtures. | Simplifies complex datasets by identifying key variables that explain the most variance. rsc.org |

| Multivariate Curve Resolution (MCR) | GC-MS, LC-DAD, GC×GC-MS | Deconvolution of co-eluting peaks, quantification of individual isomers in complex mixtures, spectral reconstruction. | Resolves mixed signals into pure component profiles (spectra and concentrations) without prior calibration for all components. rsc.org |

| Partial Least Squares (PLS) Regression | Spectroscopic data (e.g., NIR, FTIR), Chromatographic data | Quantitative modeling to predict concentrations of alkylbenzenes based on instrumental response. | Builds predictive models even with noisy, collinear, and numerous variables. |

| Hierarchical Cluster Analysis (HCA) | GC-MS, GC×GC-MS | Grouping of environmental samples based on the similarity of their alkylbenzene profiles. | Visualizes the natural groupings and relationships between different samples. |

Development of Novel and Green Analytical Methods

In parallel with the development of advanced data analysis techniques, there is a strong drive toward creating novel and more environmentally sustainable analytical methods for detecting alkylbenzenes. This movement, known as Green Analytical Chemistry (GAC), focuses on reducing the environmental footprint of the entire analytical workflow, from sample collection to final analysis. labmanager.com The core principles of GAC include reducing the use of hazardous solvents, minimizing energy consumption, and preventing waste generation. labmanager.commdpi.com

A key trend in greening the analysis of aromatic hydrocarbons is miniaturization, particularly in sample preparation. labmanager.com Traditional methods like liquid-liquid extraction or solid-phase extraction (SPE) can be time-consuming and require significant volumes of organic solvents. researchgate.net Novel microextraction techniques, such as solid-phase microextraction (SPME), have emerged as powerful green alternatives. mdpi.comnih.gov In SPME, a fused-silica fiber coated with a suitable stationary phase is exposed to the sample, where analytes partition onto the fiber. The fiber is then transferred directly to the injector of a gas chromatograph for thermal desorption and analysis. This technique drastically reduces or eliminates the need for solvents, minimizes sample volume, and integrates sampling, extraction, and concentration into a single step. mdpi.com

The development of safer and more sustainable solvents is another cornerstone of GAC. labmanager.com Supercritical Fluid Chromatography (SFC), which primarily uses supercritical carbon dioxide (SC-CO₂) as the mobile phase, is an environmentally benign alternative to traditional liquid chromatography that relies on organic solvents. mdpi.com SC-CO₂ is non-toxic, non-flammable, and readily available. Other innovative solvents, such as deep eutectic solvents (DESs), are being explored for chromatographic applications due to their high thermal stability, biodegradability, and recyclability. mdpi.com For extraction, aqueous solutions of gold nanoparticles have been used to extract polycyclic aromatic hydrocarbons (PAHs) from water samples, requiring minimal organic solvent for the final release of the analytes before GC-MS analysis. researchgate.net

Novel detection methods are also being developed to be faster, more economical, and suitable for on-site analysis. For instance, a digital image-based (DIB) method has been developed for the in situ quantification of linear alkylbenzene sulfonate (LAS). rsc.org This technique uses a smartphone to capture images of a colorimetric reaction and free software to analyze the color intensity, offering a rapid, portable, and environmentally friendly alternative to traditional spectrophotometry. rsc.org Simple color-based spot tests, based on reactions like a modified Friedel-Crafts reaction, are also being developed for the rapid identification of aromatic hydrocarbons, reducing the consumption of chemicals and energy. sciepub.com

| Method Type | Traditional Approach | Novel/Green Alternative | Key Green Advantage |

| Extraction | Liquid-Liquid Extraction (LLE) with large volumes of organic solvents. | Solid-Phase Microextraction (SPME); Gold nanoparticle-based extraction. | Drastic reduction or elimination of solvent use; reduced sample volume. mdpi.comresearchgate.net |

| Chromatography | High-Performance Liquid Chromatography (HPLC) using organic mobile phases. | Supercritical Fluid Chromatography (SFC) using CO₂; Chromatography with Deep Eutectic Solvents (DESs). | Replacement of toxic organic solvents with benign alternatives like SC-CO₂. mdpi.com |

| Detection | Laboratory-based Spectrophotometry or GC-MS. | Digital Image-Based (DIB) colorimetry; Simple spot tests. | Enables rapid, in situ analysis; reduces chemical and energy consumption. rsc.orgsciepub.com |

| Overall Philosophy | Focus on performance (accuracy, precision). | Balances performance with sustainability (safety, environmental impact, cost). | Minimizes the overall environmental footprint of the analytical process. labmanager.com |

Computational Chemistry and Molecular Modeling of Alkylbenzenes

Quantum Chemical Calculations for Intrinsic Molecular Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of molecules like Benzene (B151609), 1-methyl-2-octyl. Methods such as Density Functional Theory (DFT) are widely used to predict a range of molecular characteristics with high accuracy. researchgate.netiucr.org These calculations begin with the fundamental information of a molecule—the positions of its nuclei and the number of electrons—to predict properties such as molecular energies, electronic charge distributions, dipole moments, and vibrational frequencies. psu.edu

For substituted benzenes, DFT calculations, often using functionals like B3LYP, can elucidate how substituents affect the electronic structure and aromaticity of the benzene ring. researchgate.netnih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from these calculations, offering insights into the molecule's electronic stability and reactivity. acs.org For instance, a smaller HOMO-LUMO gap suggests enhanced charge mobility and lower excitation energy. acs.org

While specific experimental data for Benzene, 1-methyl-2-octyl is limited, computational methods can provide reliable estimates for its properties. The table below presents a selection of intrinsic molecular properties that can be determined using quantum chemical calculations.

| Property | Description | Significance |

|---|---|---|

| ΔfH°gas (Enthalpy of Formation) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Indicates the thermodynamic stability of the molecule. |

| HOMO/LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to chemical reactivity, kinetic stability, and optical properties. nih.gov |

| Dipole Moment | A measure of the net molecular polarity arising from the charge distribution. | Influences intermolecular forces, solubility, and boiling point. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds stretch and bend. | Corresponds to the infrared spectrum and is used to identify the molecule and analyze its dynamics. |

Simulation of Energy Flow and Vibrational Relaxation in Alkylbenzenes

Simulations of energy flow and vibrational relaxation provide a dynamic picture of how energy, once deposited into a molecule, redistributes among its various vibrational modes. For alkylbenzenes, this process is complex due to the interaction between the phenyl ring and the alkyl side chains. Ultrafast spectroscopic experiments, complemented by theoretical models, have revealed that vibrational energy relaxation (VER) in these systems is often non-statistical and can be highly directional. researchgate.net

Asymmetric Energy Transport in Substituted Aromatic Systems

In symmetrically substituted molecules like benzene, vibrational energy tends to distribute evenly. However, the presence of alkyl substituents, as in this compound, breaks this symmetry. This structural asymmetry can lead to a preferred direction of energy flow following vibrational excitation. researchgate.net Theoretical studies on molecules like toluene (B28343) have shown that energy can flow more efficiently in one direction along the molecule than in others. researchgate.net This unidirectional flow arises from the specific couplings between the vibrational modes of the phenyl ring and the substituent groups. The initial localization of vibrational energy in either the phenyl C-H stretch modes or the alkyl C-H stretch modes will dictate the subsequent pathway of energy redistribution throughout the molecule.

Identification of Quantum Mechanical Bottlenecks in Vibrational Energy Transfer

The process of intramolecular vibrational energy redistribution (IVR) is not always smooth and rapid. In some molecules, "quantum mechanical bottlenecks" can significantly slow down the relaxation process, leading to non-statistical behavior. researchgate.net These bottlenecks are regions in the molecule's phase space that hinder the flow of energy between different vibrational modes. aip.org

For alkylbenzenes, such bottlenecks can arise from mismatches in the frequencies and symmetries of the phenyl ring modes and the alkyl chain modes. Energy may become temporarily trapped in certain modes or groups of modes before finding a pathway to dissipate throughout the rest of the molecule. aip.org Theoretical examinations of toluene have demonstrated that these quantum bottlenecks are responsible for creating a preferred direction of energy flow, effectively acting as one-way gates for vibrational energy. researchgate.net The existence of these bottlenecks means that the assumption of rapid and complete energy randomization, central to statistical theories of reaction rates like RRKM theory, may not hold true for all timescales in these molecules. aip.org

Theoretical Studies on Reaction Mechanisms and Transition States in Alkylbenzene Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving alkylbenzenes, such as the classic Friedel-Crafts alkylation. researchgate.netresearchgate.net Theoretical studies allow for the detailed mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. mit.eduucsb.edu

The Friedel-Crafts alkylation, a key method for synthesizing alkylbenzenes, involves an electrophilic aromatic substitution mechanism. pw.live Quantum chemical calculations can model this process in detail:

Formation of the Electrophile: The reaction begins with the formation of a carbocation or a complex between the alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). researchgate.netpw.live Theoretical models can calculate the energetics of this step.

Electrophilic Attack: The electron-rich benzene ring attacks the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or σ-complex. researchgate.net

Deprotonation: A base removes a proton from the σ-complex, restoring the aromaticity of the ring and yielding the alkylbenzene product.

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangement to a more stable form, leading to isomeric products. pw.live Computational models can predict the likelihood of these rearrangements by calculating the relative energies of the possible carbocation intermediates and the activation barriers for the rearrangement pathways.

Furthermore, machine learning models are now being developed that can predict the structure of transition states in seconds, a process that traditionally takes hours or days using quantum chemistry methods. mit.edu These models can accelerate the design of new catalysts and the understanding of complex reaction networks. mit.edu

Predictive Modeling for Environmental Fate and Behavior of Alkylbenzenes

Predictive models are essential for assessing the environmental impact of chemicals like this compound. These models, often in the form of Quantitative Structure-Activity Relationships (QSAR), correlate the structural or physicochemical properties of molecules with their environmental fate and toxicological effects. scienmag.comnih.govrsc.org

The environmental fate of a chemical describes its transport and transformation in the environment, including processes like degradation, bioaccumulation, and persistence. researchgate.net Multimedia fate models can be used to predict the distribution of a chemical across different environmental compartments such as air, water, soil, and sediment. oup.comtrentu.ca For substances like linear alkylbenzene sulfonates (LAS), which are structurally related to alkylbenzenes, models like WW-TREAT, GRiDS, and ROUT are used to predict their fate in wastewater treatment plants and rivers. oup.com

QSAR models use molecular descriptors—numerical values derived from the chemical structure—to predict properties and activities. For environmental assessment, these models can predict endpoints such as:

Biodegradability: The likelihood and rate at which a chemical is broken down by microorganisms.

Toxicity: The potential harm to aquatic organisms or humans. nih.gov

Bioaccumulation: The tendency of a chemical to accumulate in living organisms.

Recent advances have seen the application of machine learning and data mining techniques to develop more accurate predictive models for the pollution risk of substituted benzenes. scienmag.com By analyzing large datasets of chemical properties and toxicological profiles, these models can classify compounds based on their potential environmental risk, enabling more efficient and targeted regulatory action. scienmag.com

Structure Reactivity Relationships and Reaction Mechanisms of Benzene, 1 Methyl 2 Octyl

Electronic and Steric Effects of Alkyl Substituents on Aromatic Reactivity

Substituents on a benzene (B151609) ring significantly influence the molecule's reactivity toward electrophilic attack. libretexts.orglibretexts.org This influence is a combination of inductive and resonance effects, which alter the electron density of the ring, and steric effects, which can hinder the approach of reactants. cutm.ac.in

Alkyl groups, such as the methyl and octyl groups in "Benzene, 1-methyl-2-octyl," are generally classified as activating groups. lumenlearning.com They donate electron density to the aromatic ring primarily through an inductive effect (+I). libretexts.orgcutm.ac.inlumenlearning.com This effect arises because the sp3-hybridized carbon atoms of the alkyl groups are less electronegative than the sp2-hybridized carbon atoms of the benzene ring, leading to a net push of sigma-bond electron density into the ring. This increase in electron density makes the ring more nucleophilic and, therefore, more reactive toward electrophiles compared to unsubstituted benzene. libretexts.orglumenlearning.comvanderbilt.edu

Rates: The electron-donating nature of the methyl and octyl groups activates the benzene ring, accelerating the rate of Electrophilic Aromatic Substitution (EAS). cutm.ac.invanderbilt.edu Activating groups increase the electron density of the aromatic ring, making it a more potent nucleophile and stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. lumenlearning.comvanderbilt.edu The presence of two such activating groups on the same ring, as in "this compound," results in a significantly higher reaction rate compared to benzene or mono-alkylated benzenes.

Regioselectivity: Substituents also determine the position at which an incoming electrophile will attack the ring. vanderbilt.edu Alkyl groups are known as ortho-, para-directors. vanderbilt.eduyoutube.com This directing effect is also a consequence of their ability to stabilize the arenium ion intermediate. When an electrophile attacks at the ortho or para position relative to an alkyl group, one of the resonance structures of the resulting carbocation places the positive charge on the carbon atom to which the alkyl group is attached. libretexts.org This tertiary carbocation is more stable than the secondary carbocations formed during a meta attack, due to the stabilizing inductive effect of the alkyl group. libretexts.org

For "this compound," the directing effects of the two alkyl groups must be considered simultaneously.

The methyl group at position 1 directs incoming electrophiles to positions 2, 4, and 6 (ortho and para).

The octyl group at position 2 directs incoming electrophiles to positions 1, 3, and 5 (ortho and para).

The combined influence of these groups makes positions 3, 4, 5, and 6 the most electronically favorable sites for substitution. However, steric hindrance from the bulky octyl group at position 2 will play a crucial role. Attack at position 3 (ortho to the octyl group) and position 6 (ortho to the methyl group) will be sterically hindered, particularly at position 3. Therefore, substitution is most likely to occur at positions 4 (para to the methyl group) and 5 (para to the octyl group), where steric hindrance is minimized.

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -OH, -NH2, -OR | Strong Electron Donating (Resonance) | Strongly Activating | Ortho-, Para- |

| -R (Alkyl, e.g., -CH3, -C8H17) | Electron Donating (Inductive) | Activating | Ortho-, Para- |

| -H | (Reference) | (Reference) | N/A |

| -F, -Cl, -Br, -I | Electron Withdrawing (Inductive) > Donating (Resonance) | Deactivating | Ortho-, Para- |

| -NO2, -CN, -SO3H, -C=O | Strong Electron Withdrawing (Resonance & Inductive) | Strongly Deactivating | Meta- |

The reactivity of "this compound" can be compared with simpler homologs like toluene (B28343) (methylbenzene) and ethylbenzene. While all alkylbenzenes are more reactive than benzene in EAS reactions, the size and arrangement of the alkyl groups introduce differences in both rate and product distribution.

Steric Effects: The most significant difference lies in the steric hindrance. Toluene has a small methyl group, leading to a mixture of ortho and para products, with the para isomer often favored. In "this compound," the large octyl group severely restricts access to the adjacent ortho position (position 3), making substitution there highly unlikely compared to the less hindered positions. This contrasts with smaller homologs where ortho substitution is more common.

| Compound | Substituent(s) | Relative Rate of Nitration (Benzene = 1) |

|---|---|---|

| Benzene | -H | 1 |

| Toluene | -CH3 | 25 |

| Ethylbenzene | -CH2CH3 | 20-25 (estimated) |

| This compound | -CH3, -C8H17 | >25 (qualitatively more reactive than toluene) |

| Nitrobenzene | -NO2 | 6 x 10-8lumenlearning.com |

Pyrolysis and Thermal Degradation Pathways of Alkylbenzenes

Pyrolysis involves the thermal decomposition of a compound in the absence of oxygen. For long-chain alkylbenzenes like "this compound," the primary degradation pathways involve the cleavage of bonds in the alkyl side chains. acs.orgacs.org

Research on similar compounds shows that the most favorable cleavage point is the C-C bond beta to the aromatic ring. researchgate.net This is because the resulting radical is a resonance-stabilized benzylic radical. For "this compound," this would involve the cleavage of the bond between the first and second carbon of the octyl chain, yielding a 2-methylbenzyl radical and a heptyl radical.

Other possible degradation pathways include:

Homolytic cleavage at other positions along the octyl chain, leading to a variety of smaller radicals.

Intramolecular hydrogen abstraction followed by chain scission.

At higher temperatures, these initial products can undergo further reactions, leading to a complex mixture of smaller aromatic compounds such as toluene, ethylbenzene, and xylenes, as well as polycyclic aromatic hydrocarbons (PAHs). researchgate.netojp.gov

Studies on n-butylbenzene have shown that it has a higher pyrolysis reactivity and decomposes at lower temperatures compared to toluene or ethylbenzene, a characteristic attributed to the longer alkyl chain. researchgate.net This suggests that "this compound," with its even longer octyl chain, would exhibit even greater thermal lability.

| Product Class | Specific Compounds |

|---|---|

| Short-chain Alkylbenzenes | Toluene, Ethylbenzene, Xylenes, Propylbenzene |

| Polycyclic Aromatics | Indane, Naphthalene, Methylnaphthalenes |

| Alkenes | Ethene, Propene, etc. (from side-chain fragmentation) |

Gas-Phase Ion Chemistry and Fragmentation Mechanisms of Protonated Alkylbenzenes

The study of gas-phase ion chemistry, typically through mass spectrometry, provides insight into the intrinsic properties and fragmentation pathways of molecules like "this compound". core.ac.uk Under chemical ionization (CI) conditions, a protonated molecule, or an alkylbenzenium ion, is formed. core.ac.uk The fragmentation of this even-electron ion upon collisional activation reveals characteristic reaction mechanisms.

For protonated "this compound," fragmentation would likely proceed through several key pathways:

Benzylic Cleavage with Rearrangement: A common pathway for protonated alkylbenzenes involves the loss of an alkene. This can be envisioned as a proton transfer from the ring to the alkyl chain, followed by cleavage to eliminate a neutral alkene. For the octyl group, this could lead to the loss of octene (C₈H₁₆), resulting in a protonated toluene ion (m/z 93).

Side-Chain Fragmentation: The protonated octyl chain can undergo fragmentation at various points, leading to the loss of smaller neutral alkanes or alkenes.

Proton Migration: The proton is not static and can migrate around the aromatic ring and to the substituent, influencing the fragmentation pathways. researchgate.net The initial site of protonation affects the subsequent bond cleavages.

The resulting mass spectrum would show a series of fragment ions corresponding to these neutral losses, allowing for the structural elucidation of the parent molecule.

| Fragment Ion (m/z) | Neutral Loss | Plausible Mechanism |

|---|---|---|

| [M+H - C8H16]+ (m/z 93) | Octene (112 u) | Proton transfer to octyl chain followed by elimination |

| [M+H - C7H14]+ (m/z 107) | Heptene (98 u) | Fragmentation within the octyl chain with H-rearrangement |

| [M+H - C6H12]+ (m/z 121) | Hexene (84 u) | Fragmentation within the octyl chain with H-rearrangement |

Linear Free Energy Relationships in Alkylbenzene Reaction Kinetics